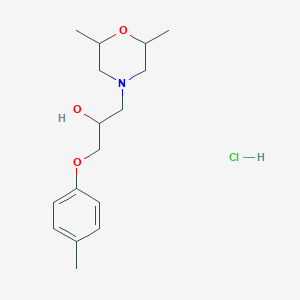

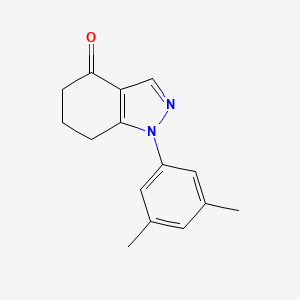

![molecular formula C6H5ClN4 B2969696 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1080467-50-0](/img/structure/B2969696.png)

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

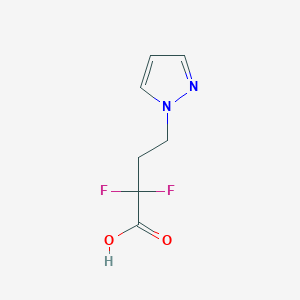

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyrimidines . It is a heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine moiety .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core . This core is a common feature in several Janus kinase (JAK) inhibitors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a precursor in the synthesis of diverse pyrrolo[2,3-d]pyrimidine derivatives through reactions with different reagents, highlighting its versatility in organic chemistry. For instance, Hilmy et al. (2002) outlined the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines by reacting 2-aminopyrrole-3-carbonitriles with formic acid and further modification to introduce various aromatic amines (Hilmy, 2002). Additionally, Asaftei et al. (2009) synthesized and crystalized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, providing insights into the structural differences influenced by substituents on the heterocyclic ring through X-ray analysis (Asaftei et al., 2009).

Modular Approaches to Derivatives

A modular approach to synthesizing 4,5-diaminopyrrolo[2,3-d]pyrimidines and 2,4,5-triaminopyrrolo[2,3-d]pyrimidines starting from 4-chloro-5-halopyrrolo[2,3-d]pyrimidines has been developed by Voronkov et al. (2006), emphasizing the method's efficiency in obtaining derivatives directly aminated at the 5-position without the need for transition metals or other catalysts (Voronkov et al., 2006).

Biological Evaluation and Potential Activities

Some derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial properties. For example, the synthesis and biological evaluation of new coumarin derivatives incorporating pyrrolo[2,3-d]pyrimidine motifs have been explored, highlighting the potential of these compounds in developing new antimicrobial agents (Al-Haiza et al., 2003).

Novel Compound Development

Research also extends into the development of novel compounds for specific applications, such as the identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, showcasing the compound's utility in addressing tumor metastasis models (Li et al., 2018).

Wirkmechanismus

Target of Action

Related compounds have been found to inhibitReceptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and immune response .

Mode of Action

It’s known that related compounds can potently inhibit their target kinases . This inhibition likely occurs through competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway can lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s worth noting that related compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and bioavailability .

Result of Action

Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Zukünftige Richtungen

The future directions for 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine could involve its use in the development of new antidiabetic drugs . Additionally, it could be used as a building block in the synthesis of many JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases .

Eigenschaften

IUPAC Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJSVOKDKVAEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

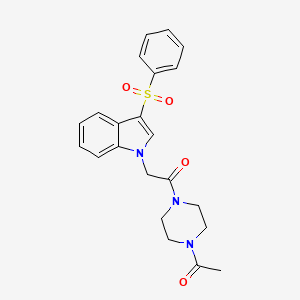

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)

![N~5~-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)

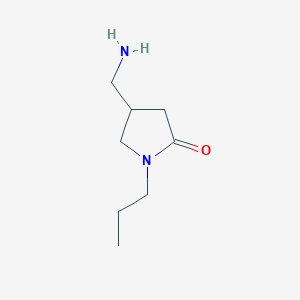

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)